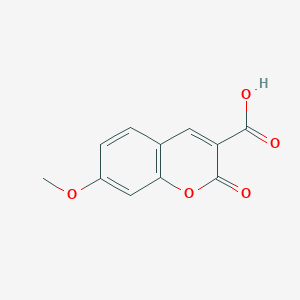

7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

描述

7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities This compound is characterized by a chromene ring system with a methoxy group at the 7th position and a carboxylic acid group at the 3rd position

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The synthesis of this compound typically involves the condensation of 7-methoxy-2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine.

Green Synthesis: An alternative method involves the use of green chemistry principles, such as employing water as a solvent and using microwave irradiation to accelerate the reaction.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products .

Types of Reactions:

Reduction: Reduction of the carbonyl group in the chromene ring can yield dihydro derivatives.

Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

- Hydroxylated derivatives from oxidation.

- Dihydro derivatives from reduction.

- Esters from esterification reactions .

科学研究应用

Chemistry

7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules through various reactions:

- Synthetic Routes:

- Classical synthesis via condensation with malonic acid.

- Green synthesis employing water as a solvent and microwave irradiation for efficiency.

Biochemical Analysis

The compound is utilized in fluorescence-based assays due to its excitation and emission peaks at 355 nm and 405 nm, respectively. Its ability to form covalent bonds with peptides allows it to function as a cell-cleavable protecting group, enhancing its utility in biochemical applications.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity by scavenging free radicals, which is crucial for mitigating oxidative stress-related conditions.

Anti-Cancer Activity

Numerous studies have shown that this compound inhibits the growth of various cancer cell lines, such as K562 (chronic myeloid leukemia) and RPMI-8226 (multiple myeloma). The mechanisms include induction of apoptosis and inhibition of cell proliferation.

Medicine

The compound is being explored for its potential therapeutic applications:

- Enzyme Inhibition: Investigated as an inhibitor of cyclooxygenase-2 (COX-2), which plays a role in inflammation.

- Fluorescent Probes: Used in developing fluorescent probes for imaging applications in cellular studies.

Industry

In industrial applications, this compound is employed in creating fluorescent materials and sensors due to its strong fluorescence properties. It has also been integrated into analytical tools for environmental monitoring, such as detecting alkaline phosphatase.

Cellular Imaging Studies

Researchers have utilized this compound to visualize cellular dynamics effectively. Its fluorescent properties enable tracking of biomolecules within cellular environments, providing insights into solvation dynamics and protein interactions.

In Vivo Cancer Studies

In vivo experiments demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models of breast cancer, underscoring its therapeutic potential against cancer.

作用机制

The compound exerts its effects through various mechanisms:

Enzyme Inhibition: It inhibits enzymes like COX-2 by binding to their active sites, thereby preventing the formation of pro-inflammatory molecules.

Signaling Pathways: It targets pathways such as PI3K/Akt/mTOR, which are crucial for cell survival and proliferation.

Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

相似化合物的比较

2-oxo-2H-chromene-3-carboxylic acid: Lacks the methoxy group at the 7th position, which may affect its biological activity.

8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with the methoxy group at the 8th position, leading to different reactivity and applications.

7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: The hydroxyl group at the 7th position provides different hydrogen bonding capabilities, influencing its interactions with biological targets.

Uniqueness: The presence of the methoxy group at the 7th position in 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid enhances its lipophilicity and may improve its ability to cross cell membranes, making it a more effective inhibitor of intracellular targets compared to its analogs .

生物活性

7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, also known as 7-methoxycoumarin-3-carboxylic acid, is a compound belonging to the chromene class, characterized by a benzopyran ring structure. Its molecular formula is , and it features a methoxy group at the 7-position and a carboxylic acid group at the 3-position. This compound has garnered attention for its diverse biological activities, including potential antioxidant, anti-cancer, and antimicrobial properties.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. The compound's ability to scavenge free radicals has been demonstrated in several studies, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Anti-Cancer Activity

Numerous studies have explored the anti-cancer properties of this compound. It has shown promise in inhibiting the growth of various cancer cell lines, including K562 (chronic myeloid leukemia), Daudi (Burkitt's lymphoma), and RPMI-8226 (multiple myeloma) cells. Notably, it was found to be non-toxic at concentrations up to 100 µM, with IC50 values greater than 100 µM across these cell lines . The mechanisms behind its anti-cancer effects may involve induction of apoptosis and inhibition of cell proliferation.

Acetylcholinesterase Inhibition

Recent studies have also investigated the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are important in treating neurodegenerative diseases such as Alzheimer's disease. In vitro assays revealed that compounds related to this chromene exhibited significant AChE inhibitory activity, with some derivatives showing inhibition ratios higher than established drugs like Galantamine .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have indicated that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents . Its effectiveness may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including:

- Pechmann Condensation : A classical method involving the reaction of phenolic compounds with β-keto esters.

- Microwave-Assisted Synthesis : A more environmentally friendly approach that enhances reaction efficiency by using water as a solvent.

Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Structural Comparisons

The unique structure of this compound differentiates it from other similar compounds. Below is a comparison table highlighting structural features and unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Methoxy group at position 7; carboxylic acid at position 3 | Exhibits fluorescence; potential therapeutic effects |

| Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | Ethyl ester derivative | Increased lipophilicity compared to the carboxylic acid |

| Coumarin | Basic chromene structure without substitutions | Known for anticoagulant properties |

| 4-Methylcoumarin | Methylated derivative of coumarin | Exhibits fluorescence; used in chemical sensing |

The presence of the methoxy group enhances lipophilicity, potentially improving cellular uptake and interaction with biological targets.

属性

IUPAC Name |

7-methoxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c1-15-7-3-2-6-4-8(10(12)13)11(14)16-9(6)5-7/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEGNDSSWAOLFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342708 | |

| Record name | 7-Methoxycoumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20300-59-8 | |

| Record name | 7-Methoxycoumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxycoumarin-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 7-Methoxycoumarin-3-carboxylic acid in research?

A1: 7-Methoxycoumarin-3-carboxylic acid is frequently employed as a fluorescent label in biological research. Its derivatives can be conjugated to peptides and other biomolecules, enabling their detection and tracking. For instance, 7-MC has been successfully used to label neuropeptides like Met-enkephalin, Leu-enkephalin, and neurotensin for analysis by High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization - Time Of Flight - Mass Spectrometry (MALDI-TOF-MS). [] This labeling strategy helps overcome background fluorescence interference from biological matrices due to the longer absorption and fluorescence wavelengths of the 7-MC labeled products. [] It has also been investigated as a potential fluorescent, cell-cleavable protecting group for phosphonate drugs, enhancing their cellular delivery. []

Q2: Is there any structural information available for 7-Methoxycoumarin-3-carboxylic acid?

A2: Yes, the crystal structure of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester, a derivative of 7-MC, has been determined using single-crystal X-ray diffraction. [] The compound crystallizes in the monoclinic crystal system, C2/c space group, with unit cell parameters of a = 25.885(3)Å, b = 6.8414(9)Å, c = 13.8147(16)Å, and β = 104.878(4)°. [] Within the crystal structure, molecules interact through intermolecular C—H…O hydrogen bonds. []

Q3: How does 7-Methoxycoumarin-3-carboxylic acid behave as a fluorescent probe?

A3: 7-Methoxycoumarin-3-carboxylic acid exhibits fluorescence properties that can change upon interaction with other molecules. Studies using 7-MC and 7-Diethylaminocoumarin-3-carboxylic acid (DAC) labeled triethylene glycol and peptide derivatives have shown their ability to form inclusion complexes with β-cyclodextrin. [] This complex formation influences the fluorescence properties, allowing for the study of binding constants and energy transfer processes like Förster resonance energy transfer (FRET). [] These findings highlight the potential of 7-MC labeled molecules as probes for studying molecular interactions.

Q4: Has 7-Methoxycoumarin-3-carboxylic acid been used in developing analytical tools?

A4: Research suggests that 7-Methoxycoumarin-3-carboxylic acid holds promise for developing analytical tools. For example, it has been incorporated into a smartphone-based platform for detecting alkaline phosphatase, an indicator of water eutrophication. [] While details about its specific role in this platform are limited, this application showcases its potential in environmental monitoring and analysis.

Q5: Are there any known applications of 7-Methoxycoumarin-3-carboxylic acid in medicinal chemistry?

A5: Derivatives of 7-Methoxycoumarin-3-carboxylic acid, specifically those incorporating oxadiazole rings, have shown potential antibacterial and antifungal activities. [] These derivatives were synthesized using 7-MC as a starting material, demonstrating its versatility in synthesizing biologically active compounds. []

Q6: Can 7-Methoxycoumarin-3-carboxylic acid be used to study enzyme activity?

A6: Yes, a quenched fluorogenic peptide substrate incorporating 7-Methoxycoumarin-3-carboxylic acid (Mca-QRVQQRKESKK(Dnp)-OH) has been developed to study the activity of Insulin-degrading enzyme (IDE). [] This substrate mimics the IDE cleavage site in ghrelin and allows for sensitive monitoring of enzyme activity. [] This example highlights the potential of 7-MC based substrates for studying enzyme kinetics and screening for potential inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。